

JB170: A Technical Guide to a Potent and Specific AURORA-A Degradar

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Compound of Interest

Compound Name: JB170

Cat. No.: B8201647

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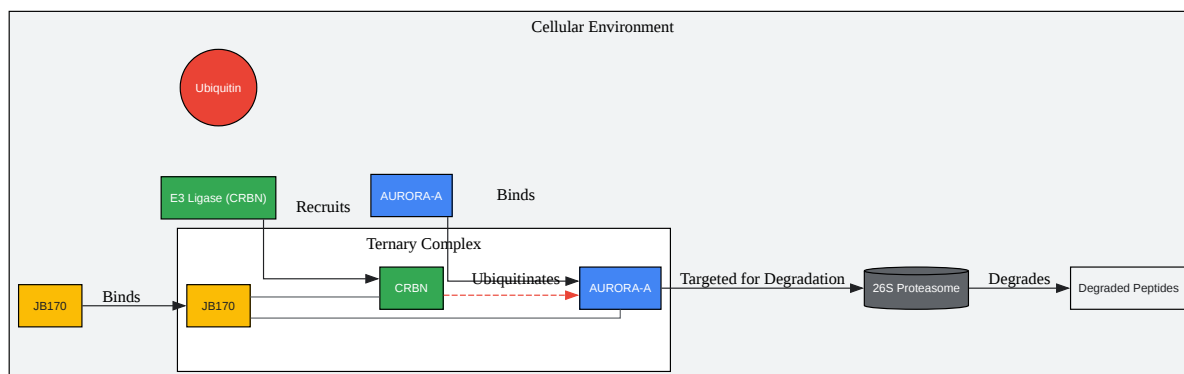
For Researchers, Scientists, and Drug Development Professionals

Introduction

AURORA-A kinase is a crucial regulator of mitotic progression, playing a significant role in centrosome maturation, bipolar spindle assembly, and chromosome separation.[1] Its overexpression is implicated in the tumorigenesis of various cancers, making it a prime target for therapeutic intervention.[1][2][3] While traditional kinase inhibitors have shown promise, they often face limitations related to off-target effects and the non-catalytic functions of their targets.[4] **JB170** emerges as a potent and highly specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of AURORA-A, offering a novel therapeutic strategy that addresses both the catalytic and non-catalytic roles of the kinase.[5] This technical guide provides an in-depth overview of **JB170**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

JB170 is a heterobifunctional molecule that links the AURORA-A inhibitor Alisertib to the Cereblon (CRBN)-binding molecule thalidomide via a polyethylene glycol (PEG) linker.[5][6] This design allows **JB170** to simultaneously bind to AURORA-A and the E3 ubiquitin ligase CRBN, forming a ternary complex.[4] This proximity induces the ubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[6] This targeted degradation leads to a rapid and sustained depletion of cellular AURORA-A levels, disrupting its downstream signaling and cellular functions.[5]



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Figure 1: Mechanism of action of **JB170** as an AURORA-A degrader.

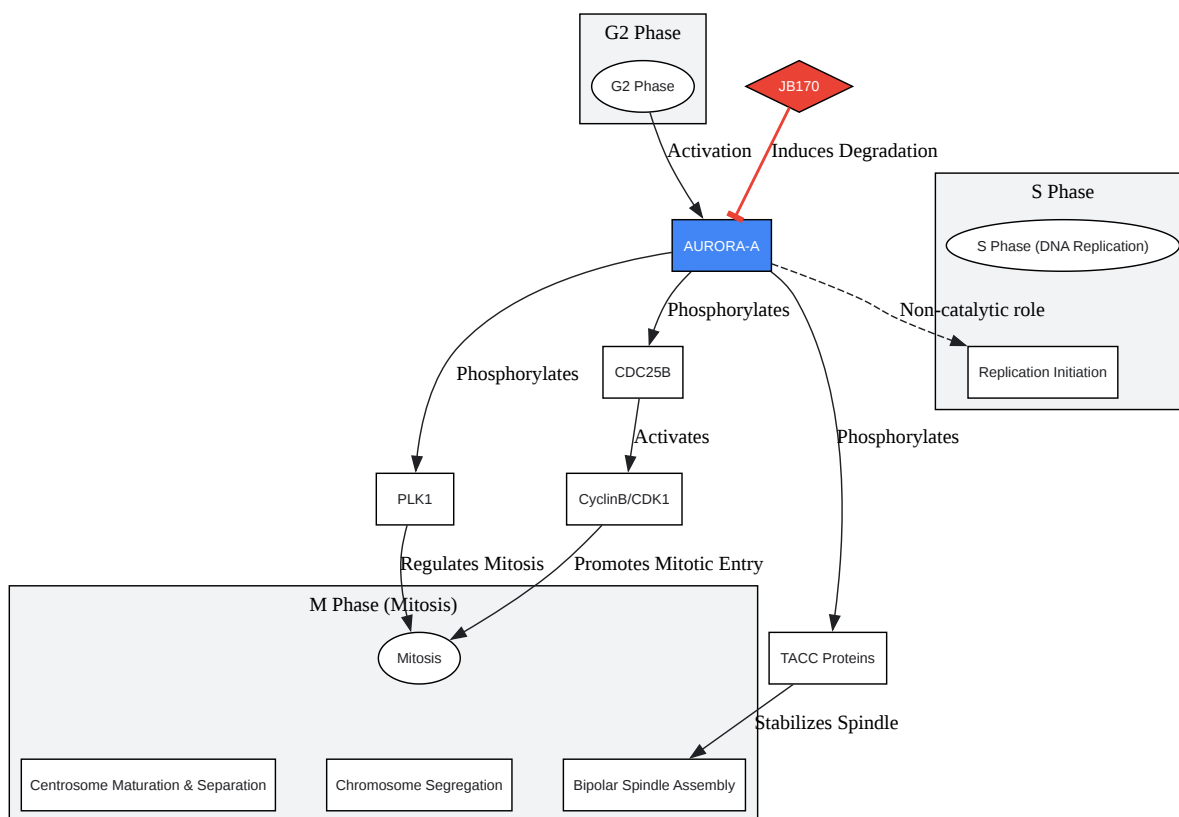
Quantitative Data Summary

The efficacy of **JB170** has been characterized through various in vitro assays, demonstrating its potency, selectivity, and degradation capabilities.

Parameter	Value	Cell Line	Assay	Citation
DC50	28 nM	MV4-11	Luciferase Assay	[5][6]
Dmax	300 nM	MV4-11	Luciferase Assay	[6]
EC50 (AURORA-A)	193 nM	-	Target Engagement	[5][6]
EC50 (AURORA-B)	1.4 μ M	-	Target Engagement	[5][6]
Kd (AURORA-A)	99 nM	-	-	[7]
Ternary Complex Affinity (AURORA-A/JB170/CRBN)	183 nM	-	Isothermal Titration Calorimetry	
AURORA-A Half-life (Control)	3.8 hours	IMR5	Cycloheximide Chase	
AURORA-A Half-life (with JB170)	1.3 hours	IMR5	Cycloheximide Chase	

AURORA-A Signaling Pathway and the Impact of JB170

AURORA-A is a central node in a complex signaling network that governs cell cycle progression. It is activated during the G2/M phase and phosphorylates numerous substrates to ensure proper mitotic entry and spindle assembly.[1][8] Key downstream targets include PLK1, CDC25B, and TACC proteins.[2][9] Overexpression of AURORA-A can lead to aneuploidy and genetic instability, contributing to tumorigenesis.[1] **JB170**-mediated degradation of AURORA-A effectively dismantles this signaling hub, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in cancer cells.[5] This S-phase arrest is a distinct phenotype compared to the G2/M arrest induced by AURORA-A kinase inhibitors like Alisertib, highlighting the importance of the non-catalytic functions of AURORA-A that are targeted by degradation. [10]



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Figure 2: AURORA-A signaling pathway and the inhibitory effect of **JB170**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize **JB170**.

Cell Viability Assay (alamarBlue Assay)

This assay quantitatively measures cell viability by using the reducing power of living cells to convert resazurin to the fluorescent compound resorufin.

- **Cell Plating:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of **JB170** or control compounds for the desired time period (e.g., 72 hours). Include wells with untreated cells as a negative control and wells with media only for background correction.
- **Reagent Addition:** Add alamarBlue® reagent to each well at 10% of the culture volume.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C, protected from light.
- **Measurement:** Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
- **Data Analysis:** Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage relative to the untreated control.

Immunoblotting for AURORA-A Degradation

This technique is used to detect the levels of AURORA-A protein in cell lysates following treatment with **JB170**.

- **Sample Preparation:** Plate and treat cells with **JB170** as described for the viability assay.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against AURORA-A overnight at 4°C. Also, probe for a loading control like β -actin or GAPDH.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Quantification:** Densitometry analysis can be performed to quantify the relative protein levels.

Luciferase-Based Protein Degradation Assay (e.g., NanoBiT/HiBiT)

This is a sensitive, real-time method to quantify the degradation of a target protein.

- **Cell Line Generation:** Engineer a cell line to endogenously express AURORA-A fused to a small luciferase tag (e.g., HiBiT) using CRISPR/Cas9. These cells should also stably express the complementary large luciferase fragment (LgBiT).
- **Assay Setup:** Plate the engineered cells in a 96-well plate.
- **Compound Addition:** Add serial dilutions of **JB170** to the wells.
- **Incubation:** Incubate the plate for the desired time (e.g., 6 hours).
- **Lysis and Detection:** Lyse the cells and add the LgBiT protein and luciferase substrate according to the manufacturer's protocol.

- **Measurement:** Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged AURORA-A.
- **Data Analysis:** Plot the luminescence signal against the compound concentration to determine DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

- **Sample Preparation:** Purify the kinase domain of AURORA-A and the thalidomide-binding domain of CRBN. Prepare solutions of the proteins and **JB170** in the same dialysis buffer to minimize heat of dilution effects.
- **Instrument Setup:** Thoroughly clean and degas the ITC instrument.
- **Titration:** Load the protein solution (e.g., AURORA-A or a pre-formed AURORA-A/CRBN complex) into the sample cell and the **JB170** solution into the injection syringe.
- **Data Collection:** Perform a series of small injections of **JB170** into the sample cell while monitoring the heat released or absorbed.
- **Data Analysis:** Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow for JB170 Evaluation

A systematic workflow is essential for the comprehensive characterization of a PROTAC degrader like **JB170**.



Conclusion

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